

# felbinac metabolites 4'-hydroxyfelbinac identification

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## Compound Focus: Felbinac

CAS No.: 5728-52-9

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## Felbinac Metabolism and Pharmacokinetic Data

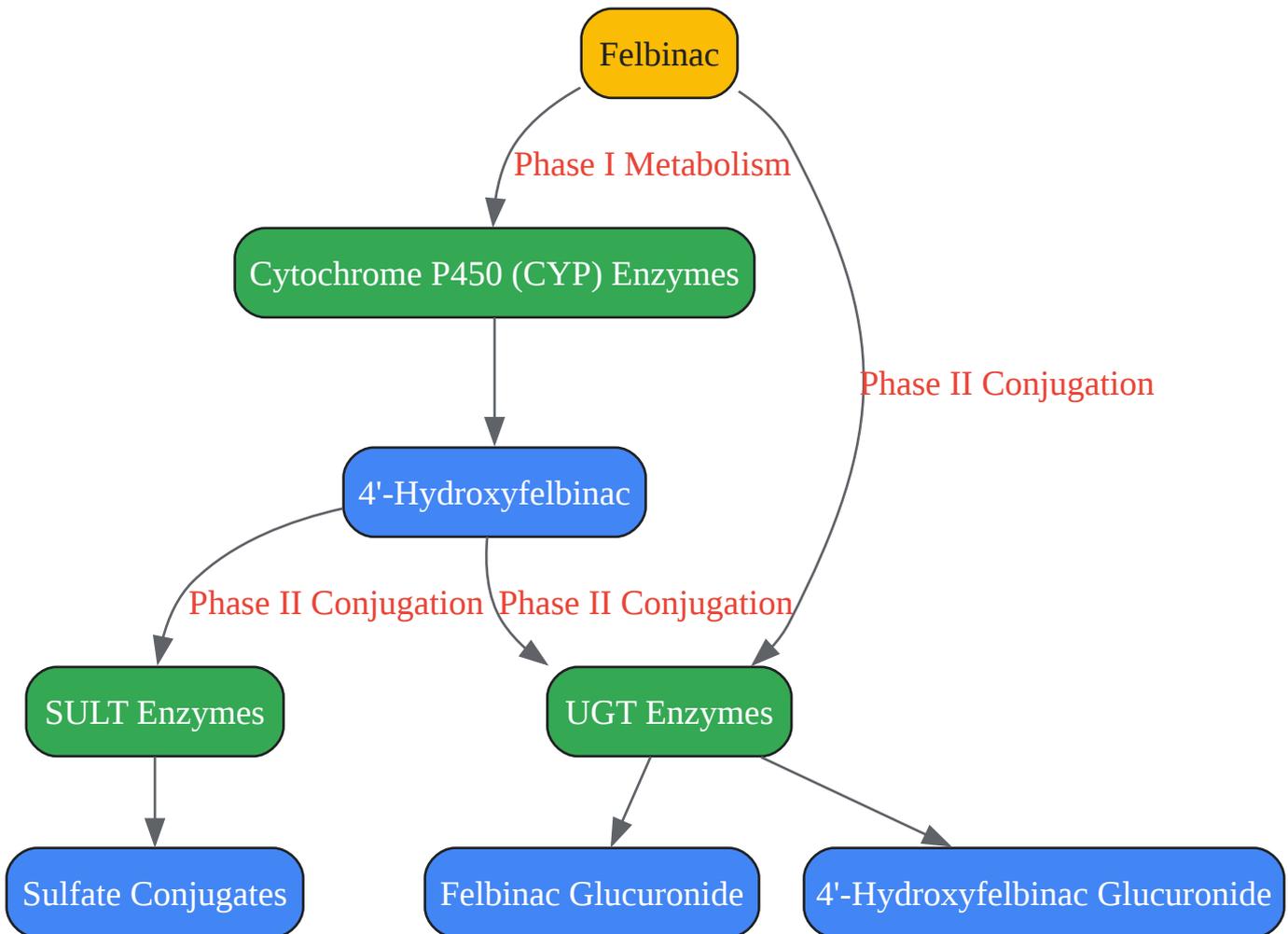
The table below summarizes key quantitative data on **felbinac's** metabolism and pharmacokinetics from preclinical and clinical studies.

Parameter	Findings / Value	Study Details
Principal Metabolite	4'-Hydroxyfelbinac [1]	Identified in rats as the main metabolite in urine, feces, and bile [1].
Other Metabolites	Felbinac glucuronide, 4'-hydroxyfelbinac glucuronide, and sulfate conjugates [1].	Also found in rat excreta [1].
Excretion of Unchanged Drug	Very low (Urine: 0.318%; Feces: 0.530%; Bile: 0.465%) [1].	In rats, indicating extensive metabolism [1].
Major Route of Elimination	Urinary excretion (63.6% of dose), mostly as 4'-hydroxyfelbinac [1].	In rats; total recovery in urine and feces was ~72% [1].

Parameter	Findings / Value	Study Details
Protein Binding	~95% (at plasma concentrations up to 75 µg/mL) [1].	Found in a rat study [1].
Human Pharmacokinetics (IV)	Linear, dose-dependent; <b>Tmax at 0.5h</b> (end of infusion); Accumulation ratio (AUC) for felbinac: <b>1.34-1.45</b> [2].	From a clinical trial in healthy Chinese volunteers [2].

## Metabolic Pathway of Felbinac

The following diagram illustrates the primary metabolic pathways of **felbinac** as identified in research, primarily through phase I hydroxylation and phase II conjugation reactions.



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## Experimental Protocols for Metabolite Identification

While the search results confirm the identity of 4'-hydroxy**felbinac**, they do not contain a detailed, step-by-step experimental protocol for its identification. However, the following methodological clues can guide your research.

- **General Workflow:** The identification was part of pharmacokinetic studies where **felbinac** trometamol was administered intravenously to rats. Researchers collected biological samples (plasma, urine, feces, bile) over time and analyzed them to separate and characterize the parent drug and its metabolites [1].
- **Key Techniques:** The standard approach for such investigations typically involves:
  - **Chromatographic Separation:** Techniques like **High-Performance Liquid Chromatography (HPLC)** are crucial for separating metabolites from the parent compound and biological matrix. One study used HPLC for analyzing **felbinac** concentrations in zebrafish blood [3].
  - **Mass Spectrometric Detection: Mass spectrometry (MS)**, especially tandem MS (MS/MS), is essential for determining the molecular weight and structural elucidation of metabolites. While not explicitly mentioned for **felbinac**, it is the industry standard for definitive metabolite identification.
  - **NMR Spectroscopy:** For completely novel or ambiguous metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation, as seen in other compound identification studies [4] [5].

## Limitations and Further Research

It's important to note that the most detailed metabolic data comes from a **rat study** [1], though the general pathways are likely conserved in humans. A clinical trial confirmed the presence of metabolites in humans but did not provide specific structural identification details [2].

To obtain a detailed experimental protocol, I suggest you:

- **Consult specialized analytical chemistry resources** and pharmacological textbooks that focus on drug metabolism and metabolite identification workflows.
- Use the keywords "**metabolite identification protocol**", "**HPLC-MS method validation**", and "**biotransformation studies**" in searches of specialized scientific databases like PubMed or Scopus.

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## References

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